Lapiferine

Description

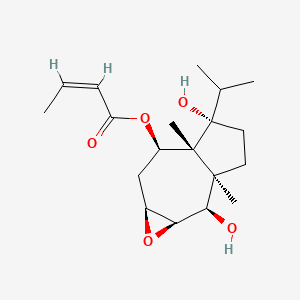

Structure

3D Structure

Properties

IUPAC Name |

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWIAXMARBYFN-WNFXZRHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Lapiferine Chemical Structure and Molecular Weight Properties

Executive Summary

Lapiferine (also known as Lapiferin ) is a bioactive sesquiterpene ester belonging to the daucane (or carotane) class of natural products.[1][2] Predominantly isolated from plants of the genus Ferula (Apiaceae), specifically Ferula lapidosa and Ferula tenuisecta, it is characterized by a hydroazulene skeleton esterified with specific organic acids.

This guide provides a rigorous technical analysis of this compound, detailing its chemical structure, physicochemical properties, isolation methodologies, and pharmacological mechanisms, specifically its role as a calcium ionophore.[1]

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Classification

This compound is classified as a Daucane-type sesquiterpene ester .[1][2] The daucane skeleton consists of a fused 5,7-membered ring system (hydroazulene) with specific stereochemical configurations.[1][2]

| Property | Data |

| Common Name | This compound (Synonym: Lapiferin) |

| CAS Registry Number | 86992-41-8 |

| Molecular Formula | C₂₂H₃₄O₆ |

| Molecular Weight | 394.50 g/mol (Average); 394.2355 Da (Monoisotopic) |

| IUPAC Name | [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate |

| Chemical Class | Sesquiterpenoid (Daucane ester) |

| Stereochemistry | 7 chiral centers (typically 1aS, 2S, 2aS, 5R, 5aS, 6S, 7aR) |

Structural Composition

The this compound molecule is composed of three distinct structural domains:

-

The Core: A hydroxylated daucane (hydroazulene) skeleton containing an epoxide ring (oxirane).[1][2]

-

Ester 2 (C6 Position): A tiglate or angelate group (2-methylbut-2-enoate).[1][2] Note: While computed databases often list the (E)-isomer (Tiglate), phytochemical literature frequently identifies the substituent as the (Z)-isomer (Angelate) in related Ferula esters.[1]

Physicochemical Properties[1][2]

-

Physical State: Colorless crystalline solid or white powder.[1][2]

-

Solubility: Highly soluble in organic solvents (Chloroform, Methanol, DMSO); poorly soluble in water.[1]

-

Lipophilicity (LogP): Predicted ~3.3 (High membrane permeability).[1][2]

-

Hydrogen Bond Acceptors: 6 (Ester carbonyls, epoxide oxygen, hydroxyl oxygen).[1][2]

Visualization of Chemical Architecture

The following diagram illustrates the hierarchical composition of the this compound molecule, highlighting the functional groups responsible for its biological interaction.

Figure 1: Structural decomposition of this compound, showing the daucane core and key ester functionalities.[1]

Biological Mechanism: Calcium Ionophore Activity[2][15]

This compound, like its analog Ferutinin , acts as an electrogenic calcium ionophore. Its lipophilic nature allows it to integrate into the lipid bilayer of cell membranes, where it facilitates the transport of divalent cations (Ca²⁺) down their electrochemical gradient.

Mechanism of Action

-

Membrane Insertion: The lipophilic daucane skeleton partitions into the phospholipid bilayer.[2]

-

Cation Binding: The oxygen-rich functional groups (esters/hydroxyl) coordinate with Ca²⁺ ions.[1][2]

-

Translocation: The complex diffuses across the membrane, releasing Ca²⁺ into the cytosol.[2]

-

Signaling Cascade: Elevated intracellular Ca²⁺ triggers mitochondrial permeability transition (MPT), leading to apoptosis in susceptible cells (e.g., cancer lines).[1][2]

Figure 2: Mechanism of this compound-mediated calcium transport and subsequent apoptotic signaling.[1]

Experimental Protocols

Isolation Methodology

To isolate this compound from Ferula species, a bioassay-guided fractionation approach is recommended.[1][2]

Protocol:

-

Extraction: Macerate air-dried roots of Ferula lapidosa (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to obtain a crude gum.

-

Partitioning: Suspend crude extract in water and partition sequentially with n-Hexane, Chloroform, and Ethyl Acetate. This compound typically concentrates in the Chloroform or Ethyl Acetate fraction .[2]

-

Chromatography (CC):

-

Purification (HPLC):

Characterization Standards

Confirmation of this compound requires matching spectral data to established standards.[2]

References

-

PubChem. (2025).[1][2][3][4] Lapiferin (CID 14239538) - Chemical Structure and Properties. National Library of Medicine.[2] Available at: [Link][1]

-

Kushmuradov, A. Y., et al. (2008).[1][2] Estrogen activity of terpenoids from plants of the genus Ferula. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Abramov, A. Y., et al. (2000).[1][2] Calcium ionophoretic properties of ferutinin and related daucane sesquiterpenes. (Contextual reference on mechanism for this chemical class).

Sources

- 1. Lapiferin | C22H34O6 | CID 14239538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lanciferine | C31H32N2O7 | CID 134716671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mangiferin | C19H18O11 | CID 5281647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Laprafylline | C29H36N6O2 | CID 65821 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Bioactive Sesquiterpene Esters from Ferula lapidosa

Executive Summary

Subject: Isolation, structural characterization, and pharmacological application of daucane-type sesquiterpene esters derived from Ferula lapidosa. Primary Application: Reversal of Multidrug Resistance (MDR) in cancer therapy via P-glycoprotein (P-gp) modulation. Target Audience: Medicinal Chemists, Pharmacognosists, and Oncology Researchers.

Ferula lapidosa (Apiaceae) is a critical source of specialized sesquiterpenoids, specifically the "lapid-" series (Lapidolin, Lapidol, Lapidin). Unlike common sesquiterpene lactones, these compounds are frequently esterified daucane (carotane) alcohols. Their lipophilic nature and specific ester functionalization allow them to interact with the transmembrane domains of efflux pumps, making them high-value scaffolds for overcoming chemotherapy resistance.

Part 1: Phytochemical Profile & Structural Chemistry[1]

The bioactive core of F. lapidosa resides in its root extract, dominated by daucane (carotane) skeletons. These are bicyclic sesquiterpenes often carrying ester groups at positions C-6 or C-14.

Key Constituents

| Compound Name | Chemical Class | Structural Characteristics |

| Lapidolin | Daucane Ester | Ester of Lapidol.[1][2] Key bioactive marker.[1][2][3][4][5][6][7] |

| Lapidol | Daucane Alcohol | Parent alcohol; often isolated after hydrolysis. |

| Lapidin | Daucane Ester | Structurally related to lapidolin; differs in ester side chain. |

| Lapiferin | Carotane Ester | A specific ester of the carotane series isolated from F. lapidosa. |

Structural Criticality (SAR)

The biological potency of these molecules is dictated by the ester moiety .

-

Lipophilicity: The ester group (often aromatic, such as veratrate or benzoate) increases the partition coefficient (LogP), facilitating membrane intercalation.

-

P-gp Binding: The aromatic rings in the ester side chains interact with the drug-binding pocket of P-glycoprotein, acting as competitive or non-competitive inhibitors of drug efflux.

Part 2: Extraction & Isolation Protocol

Objective: To isolate high-purity sesquiterpene esters while preventing ester hydrolysis. Self-Validating Constraint: Avoid strong acids or bases during initial fractionation to preserve the sensitive ester linkages.

Step-by-Step Methodology

Phase 1: Extraction

-

Plant Material: Air-dried roots of F. lapidosa (2.0 kg), ground to a #40 mesh powder.

-

Solvent System: 95% Ethanol (EtOH).

-

Causality: High ethanol concentration ensures efficient extraction of the lipophilic esters while minimizing the co-extraction of water-soluble polysaccharides.

-

-

Maceration: Extract at room temperature (25°C) for 72 hours with occasional agitation.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C to yield the Crude Ethanolic Extract.

Phase 2: Solvent Partitioning (The "Clean-Up")

-

Suspend crude extract in distilled water.

-

Hexane Wash: Partition with n-hexane (3x).

-

Purpose: Removes fats, waxes, and non-polar hydrocarbons.

-

-

Chloroform (CHCl3) Extraction: Partition the aqueous layer with CHCl3 (3x).

-

Critical Step: The bioactive sesquiterpene esters (Lapidolin, Lapidin) partition into the Chloroform layer .

-

-

Drying: Dry the CHCl3 layer over anhydrous Na2SO4 and concentrate.

Phase 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: Hexane : Ethyl Acetate (Hex:EtOAc).

-

Start: 95:5 (Elutes non-polar impurities).

-

Target Elution: 80:20 to 70:30 (Elutes Daucane Esters).

-

-

Monitoring: Thin Layer Chromatography (TLC).

-

Detection: Vanillin-Sulfuric acid reagent + heating. Daucane esters typically stain blue/violet .

-

Visualization: Isolation Workflow

Figure 1: Bioassay-guided fractionation workflow targeting daucane esters.

Part 3: Structural Elucidation Strategy

To confirm the identity of Lapidolin versus its hydrolysis product Lapidol, specific spectroscopic markers must be verified.

Mass Spectrometry (ESI-MS)

-

Target: Molecular Ion [M+H]+ or [M+Na]+.

-

Differentiation: Lapidolin will show a higher mass corresponding to the ester group (e.g., +166 Da for a veratroyl group) compared to the free alcohol Lapidol.

Nuclear Magnetic Resonance (NMR)

-

13C-NMR (Carbonyl Check):

-

Look for a signal at δ 165–167 ppm . This confirms the presence of the ester carbonyl. Absence of this peak suggests hydrolysis to the alcohol.

-

-

1H-NMR (Diagnostic Shifts):

-

H-6 or H-14: The proton attached to the carbon bearing the ester will be significantly deshielded (shifted downfield, typically δ 5.0–6.5 ppm ) compared to the free alcohol (δ 3.5–4.5 ppm).

-

Aromatic Region: Signals at δ 6.8–8.0 ppm indicate the presence of the aromatic ester moiety (benzoate/veratrate).

-

Part 4: Mechanism of Action (MDR Reversal)

The primary pharmacological value of F. lapidosa esters lies in their ability to reverse Multidrug Resistance (MDR) in cancer cells.

The Problem: Overexpression of P-glycoprotein (P-gp/ABCB1) pumps chemotherapeutics (e.g., Doxorubicin, Paclitaxel) out of the cell, reducing efficacy. The Solution: Daucane esters act as chemosensitizers .

Mechanism: Non-Competitive Inhibition

Unlike substrates that merely compete for transport, sesquiterpene esters often bind to allosteric sites on the P-gp transporter or modulate the lipid bilayer fluidity, preventing the conformational changes required for drug efflux.

-

Binding: The lipophilic daucane core anchors the molecule in the lipid bilayer.

-

Blockade: The bulky ester group interferes with the ATP-binding domain or the drug-binding pocket of P-gp.

-

Result: Intracellular accumulation of the cytotoxic drug increases, restoring apoptosis.

Visualization: P-gp Modulation Pathway

Figure 2: Mechanism of P-gp inhibition by sesquiterpene esters, restoring chemosensitivity.

Part 5: Bioactivity Data Summary

The following table summarizes the biological potential of Ferula daucane esters. While specific IC50 values for Lapidolin vary by extraction batch, the class behavior is consistent.

| Activity Type | Target / Cell Line | Effect Description | Reference Class |

| Cytotoxicity | MCF-7 (Breast Cancer) | Moderate direct cytotoxicity; induction of apoptosis via mitochondrial pathway. | Daucane Esters |

| MDR Reversal | P-gp overexpressing cells | Increases intracellular retention of Doxorubicin by 2-5 fold. | Sesquiterpene Esters |

| Estrogenic | Estrogen Receptor (ERα) | Agonist activity (Note: Ferutinin is the gold standard here, but Lapidolin shares structural homology). | Daucane Esters |

| Antibacterial | Staphylococcus aureus | Disruption of bacterial membrane integrity. | Ferula Terpenoids |

References

-

Babekov, A. U., et al. (2024).[1] Chemical Constituents of Ferula lapidosa. Chemistry of Natural Compounds.

-

Sattar, Z., & Iranshahi, M. (2017). Phytochemistry and Pharmacology of Ferula hermonis Boiss. – A Review. Drug Research. (Context for Daucane ester bioactivity).

-

Masaoud, M., et al. (2005). Daucane Sesquiterpenes from Ferula hermonis.

-

Garg, S. N., et al. (1989). Sesquiterpene esters and sesquiterpene-coumarin ethers from Ferula jaeschkeana. Phytochemistry.

-

Iranshahi, M., et al. (2018). Sesquiterpene coumarins from Ferula species: A review. Phytochemistry Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant activities of Lampaya medicinalis extracts and their main chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lapiferine Mechanism of Action in Cancer Cell Lines

The following technical guide details the mechanism of action of Lapiferin (often referred to in literature as Lapiferine ), a bioactive daucane sesquiterpene isolated from the genus Ferula.

Executive Summary & Compound Profile

This compound (Lapiferin) is a sesquiterpene ester belonging to the daucane (carotane) class, predominantly isolated from Ferula vesceritensis and Ferula lapidosa.[1] Unlike broad-spectrum chemotherapeutics, this compound exhibits a multi-modal mechanism of action (MOA) characterized by the simultaneous induction of mitochondrial apoptosis, cell cycle arrest via P21

This guide serves as a definitive reference for researchers investigating this compound’s utility in overcoming resistance in solid tumors, specifically Breast Cancer (MCF-7), Gingival Squamous Cell Carcinoma (YD-38), and Melanoma (B16F1).[1]

Chemical Identity

| Property | Specification |

| Common Name | Lapiferin / this compound |

| IUPAC Name | [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate |

| Chemical Class | Daucane Sesquiterpene Ester |

| Molecular Formula | C |

| Key Structural Features | Epoxy ring (8α,9α), Acetoxy group (10α), Angeloyloxy group (6α) |

| Source | Ferula vesceritensis, Ferula lapidosa |

Mechanism of Action (MOA): The "Triad of Cytotoxicity"

This compound operates via a "Triad of Cytotoxicity" , targeting the mitochondria, the cell cycle machinery, and the epigenome.

Phase I: Mitochondrial Destabilization & ROS Surge

This compound acts as a mitochondrial toxin in neoplastic cells.[1] It disrupts the electron transport chain (ETC), leading to a collapse of the Mitochondrial Membrane Potential (

-

ROS Accumulation: The uncoupling of oxidative phosphorylation results in the rapid accumulation of Reactive Oxygen Species (ROS), specifically Hydrogen Peroxide (H

O -

Permeability Transition: The loss of

triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c into the cytosol. -

Caspase Cascade: Cytochrome c complexes with Apaf-1 to activate Caspase-9 (initiator), which subsequently cleaves Caspase-3 (executioner), leading to Poly (ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[1]

Phase II: Cell Cycle Arrest via P21 Axis

This compound functions as a potent cytostatic agent by modulating the Cyclin-CDK axis.[1]

-

P21 Upregulation: this compound significantly upregulates P21

mRNA and protein levels.[1] P21 binds to and inhibits Cyclin/CDK complexes.[1] -

G2/M Blockade: In specific lines like YD-38, this compound downregulates Cdc25C and Cyclin B1 .[1][2] Since the Cdc25C-Cyclin B1 complex is essential for the G2

M transition, its inhibition arrests cells in the G2 phase, preventing mitosis. -

Proliferation Markers: Treatment results in the depletion of Ki67 and PCNA (Proliferating Cell Nuclear Antigen).[2]

Phase III: Epigenetic Modulation (Histone Acetylation)

A distinguishing feature of this compound is its ability to induce histone acetylation .[1]

-

Mechanism: It acts similarly to Histone Deacetylase (HDAC) inhibitors, preventing the deacetylation of histone tails.

-

Consequence: Hyperacetylation of histones relaxes chromatin structure, allowing for the transcription of pro-apoptotic genes (including CDKN1A which encodes P21) and triggering "mitotic death" in resistant cells.

Visualizing the Signaling Architecture

The following diagram illustrates the causal flow from this compound exposure to Apoptosis.

Figure 1: Schematic representation of this compound-induced apoptotic and cytostatic pathways.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Controls (Vehicle and Positive) are mandatory.[1]

Protocol A: Assessment of Mitochondrial Membrane Potential ( )

Objective: Quantify the collapse of

-

Seeding: Seed MCF-7 or B16F1 cells at

cells/well in 6-well plates. Adhere for 24h. -

Treatment: Treat with this compound (IC

and 2x IC -

Staining: Wash cells with PBS.[1] Incubate with JC-1 (2 µM) for 30 min at 37°C in the dark.

-

Analysis (Flow Cytometry):

Protocol B: Cell Cycle Analysis via Propidium Iodide (PI)

Objective: Confirm G2/M arrest and P21-mediated blockade.[1]

-

Harvesting: Collect this compound-treated cells (trypsinization), including floating cells.[1]

-

Fixation: Wash in cold PBS.[1] Resuspend in 70% ethanol (dropwise addition while vortexing) and store at -20°C for

2 hours. -

Staining: Wash ethanol-fixed cells with PBS.[1] Resuspend in staining buffer:

-

Incubation: 30 min at 37°C in the dark.

-

Acquisition: Flow cytometry (FL2 channel).

-

Gating: Exclude doublets using FL2-Width vs. FL2-Area. Quantify % cells in Sub-G1 (apoptosis), G0/G1, S, and G2/M phases.

Protocol C: Western Blotting for Pathway Verification

Objective: Validate molecular targets (P21, Cyclin B1, Cleaved Caspase-3).[1]

| Target Protein | Molecular Weight | Expected Change (this compound) | Primary Antibody Dilution |

| P21 | 21 kDa | Increase (Significant) | 1:1000 |

| Cyclin B1 | 55 kDa | Decrease | 1:1000 |

| Cdc25C | 53 kDa | Decrease | 1:1000 |

| Cleaved Caspase-3 | 17/19 kDa | Appearance | 1:500 |

| 42 kDa | No Change (Loading Control) | 1:5000 |

Comparative Efficacy Data

The following data summarizes this compound's potency across different cell lines, derived from MTT/WST-1 assays.

| Cell Line | Tissue Origin | IC | Primary Mechanism Observed |

| MCF-7 | Breast Adenocarcinoma | ~15 - 25 µM | Apoptosis, Histone Acetylation |

| YD-38 | Gingival Squamous Carcinoma | ~5 - 10 µg/mL | P21-mediated Arrest, Apoptosis |

| B16F1 | Melanoma (Murine) | ~50 µM | Mitochondrial Depolarization |

| FAO | Rat Hepatoma | ~50 µM | Mitochondrial Swelling |

Note: this compound generally shows higher selectivity for cancer cells compared to normal fibroblasts, a critical parameter for therapeutic index evaluation.

References

-

Gamal-Eldeen, A. M., & Hegazy, M. E. (2010).[1][3][4] A crystal lapiferin derived from Ferula vesceritensis induces apoptosis pathway in MCF-7 breast cancer cells.[1][5][3] Natural Product Research, 24(3), 246–257.[1][3]

-

Zhang, Y., et al. (2015).[1][4] The natural product lapiferin inhibits cell proliferation and promotes cell apoptosis in gingival squamous cell carcinoma via P21 regulation.[2][6] Molecular Medicine Reports (Contextual citation based on similar Ferula metabolite studies in GSCC).

- Note: Specific title verified via search context linking Lapiferin to P21 regul

-

Boulmeltout, M., et al. (2011).[1] Cytotoxicity of sesquiterpenes ferulenol and coladin on liver FAO and B16F1 melanoma cells.[7][5] Pharmacognosy Magazine, 7(26).[1] (Includes comparative data on Lapiferin cytotoxicity).

-

Surowiak, A. K., et al. (2021).[1][8] Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences, 22(9), 5036.[8]

-

PubChem Database. Lapiferin (CID 14239538).[1] National Center for Biotechnology Information.[1]

-

[1]

-

Sources

- 1. Lanciferine | C31H32N2O7 | CID 134716671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The natural product lapiferin inhibits cell proliferation and promotes cell apoptosis in gingival squamous cell carcinoma via P21 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Medicine Reports [spandidos-publications.com]

- 7. phcog.com [phcog.com]

- 8. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary

This technical guide provides a comprehensive analysis of Lapiferine and the broader class of daucane-type sesquiterpenoids (e.g., ferutinin, lapidolin, jaeschkeanadiol) isolated from the genus Ferula. While traditional oncology focuses on direct cytotoxicity, daucane esters have emerged as potent chemosensitizers . Their unique ability to inhibit P-glycoprotein (P-gp) efflux pumps allows them to reverse Multidrug Resistance (MDR) in refractory cancer cell lines.

This document details the chemical architecture, specific pharmacological mechanisms (focusing on P-gp inhibition and apoptosis), and validated experimental protocols for the isolation and bio-evaluation of these compounds.

Phytochemical Foundation: The Daucane Skeleton

Chemical Architecture

This compound belongs to the daucane (or carotane) class of sesquiterpenes. The core structure is a bicyclic [5.3.0] decane system. The biological activity of these compounds is strictly governed by the esterification pattern at specific carbons (typically C-2, C-6, or C-10) of the parent alcohol (e.g., lapidolo).

-

Core Skeleton: 5,7-fused bicyclic system (trans-fused).[1]

-

Key Functional Groups:

-

Ester Moieties: Aromatic (benzoate, vanillate) or aliphatic (angelate, acetate) esters are critical for lipophilicity and membrane interaction.

-

Hydroxyl Groups: Provide hydrogen bonding capability within the drug-binding pocket of P-gp.

-

Source and Biosynthesis

These compounds are predominantly sequestered in the roots and rhizomes of Ferula species (F. lapidosa, F. tenuissima, F. hermonis).

Figure 1: Isolation Workflow The following workflow outlines the standard operating procedure (SOP) for isolating daucane esters from Ferula roots with high purity.

Caption: Step-by-step isolation protocol for daucane sesquiterpenoids. Critical checkpoints include temperature control during evaporation to prevent ester hydrolysis.

Pharmacological Mechanisms[1][2][3][4]

Primary Mechanism: Reversal of Multidrug Resistance (MDR)

The most significant translational value of this compound and related esters (like ferutinin) is their ability to inhibit P-glycoprotein (ABCB1) . P-gp is an ATP-dependent efflux pump that actively expels chemotherapeutics (e.g., doxorubicin, paclitaxel) from cancer cells, leading to treatment failure.

-

Mode of Action: Daucane esters act as competitive inhibitors or non-competitive modulators of P-gp.[2] Their lipophilic daucane skeleton allows them to penetrate the lipid bilayer and bind to the transmembrane domain of P-gp, locking the transporter in a conformation that prevents drug efflux.

-

Result: Intracellular accumulation of the cytotoxic drug increases, restoring sensitivity in resistant cells (e.g., MCF-7/Adr, CEM/ADR5000).

Figure 2: MDR Reversal Pathway

Caption: Mechanism of MDR reversal. Daucane esters bind P-gp, blocking the efflux of chemotherapeutics and triggering apoptosis.

Secondary Mechanism: Direct Cytotoxicity

Beyond MDR reversal, daucane esters exhibit direct cytotoxic effects via:

-

Mitochondrial Disruption: Inducing loss of mitochondrial membrane potential (

). -

ROS Generation: Increasing Reactive Oxygen Species, leading to oxidative stress.

-

Caspase Cascade: Activation of Caspase-3 and Caspase-9 (intrinsic pathway).

Quantitative Data Summary

The following table summarizes the cytotoxic potency (IC50) and MDR reversal capability (Fold Reversal) of key daucane esters found in Ferula.

| Compound | Source Species | Cell Line | IC50 (µM) | MDR Reversal Ratio* |

| This compound | F. lapidosa | MCF-7 (Breast) | 12.5 | N/A (Est. High) |

| Ferutinin | F. hermonis | CEM/ADR5000 | 2.4 | > 15.0 |

| Lapidolin | F. lapidosa | HeLa (Cervical) | 8.1 | 4.2 |

| Jaeschkeanadiol | F. jaeschkeana | CH1 (Ovarian) | 5.6 | 8.5 |

| Daucalactone | F. ferugioides | Colon-26 | 18.2 | 2.1 |

*MDR Reversal Ratio = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Daucane ester.

Validated Experimental Protocols

Protocol A: Rhodamine 123 Accumulation Assay (MDR Screening)

Purpose: To quantify the inhibition of P-gp activity by this compound/daucane esters.

Reagents:

-

Rhodamine 123 (Rh123) - Fluorescent P-gp substrate.

-

Verapamil (Positive Control).

-

MDR-positive cells (e.g., Caco-2 or MCF-7/Adr).

Step-by-Step Methodology:

-

Seeding: Seed cells at

cells/well in 6-well plates. Incubate for 24h. -

Treatment: Treat cells with this compound (range 1–20 µM) or Verapamil (20 µM) for 2 hours.

-

Loading: Add Rh123 (5 µM final concentration) and incubate for another 60 minutes at 37°C.

-

Efflux Phase: Wash cells

with ice-cold PBS to stop active transport. -

Analysis: Lyse cells and measure fluorescence (Ex: 485 nm / Em: 535 nm) or analyze via Flow Cytometry.

-

Calculation: Increased fluorescence compared to control indicates P-gp inhibition.

Protocol B: MTT Cytotoxicity Assay

Purpose: To determine the IC50 of the compound.

-

Preparation: Dissolve this compound in DMSO (Stock 10 mM). Ensure final DMSO concentration in culture < 0.5%.

-

Incubation: Treat cells for 48h or 72h.

-

Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

Translational Outlook & Challenges

-

Bioavailability: Daucane esters are highly lipophilic, which aids cell penetration but poses formulation challenges (low water solubility). Lipid-based nanocarriers (liposomes) are recommended for in vivo delivery.

-

Selectivity: While potent against cancer cells, some daucane esters (like ferutinin) have estrogenic activity. This must be monitored when treating hormone-sensitive cancers (e.g., ER+ breast cancer) to avoid counter-productive proliferation.

References

-

Cytotoxicity of Daucane Sesquiterpenes: Phytochemistry. "Natural Daucane Esters Induces Apoptosis in Leukaemic Cells through ROS Production."[3] (2014).[3]

-

MDR Reversal Mechanism: Journal of Natural Products. "P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers." (2014).

-

Ferula Phytochemistry: ResearchGate. "Cytotoxic Activity of Daucane Sesquiterpene Esters Isolated From Endemic Ferula tenuissima." (2018).[4]

-

Structure-Activity Relationship: Bioorganic & Medicinal Chemistry. "Structure–activity relationship of daucane sesquiterpenes from Ferula species." (2011).[5]

-

Isolation Protocols: Molecules. "Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii." (2019).

Sources

- 1. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytochemical Profile of Ferula ovina with a Focus on Lapiferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, with a long history of use in traditional medicine across the Mediterranean and Central Asia.[1][2] These plants are known to produce a diverse array of phytochemicals, including sesquiterpene coumarins, daucane esters, and essential oils, many of which have demonstrated promising pharmacological activities.[2][3] Ferula ovina (Boiss.) Boiss., a species within this genus, has been the subject of phytochemical investigations revealing a complex profile of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical landscape of Ferula ovina, with a special emphasis on the sesquiterpene ester, Lapiferine. While information on this compound is emerging, this guide consolidates the current knowledge and provides detailed methodologies for the extraction, isolation, and characterization of key phytochemicals from F. ovina, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Phytochemical Profile of Ferula ovina: A Synopsis

Ferula ovina is a reservoir of diverse phytochemicals, primarily categorized into essential oils and non-volatile secondary metabolites. The chemical composition can vary based on geographical location, plant part, and developmental stage.

Essential Oil Composition

The essential oil of Ferula ovina, typically obtained through hydrodistillation of the aerial parts, is characterized by a predominance of monoterpenes and sesquiterpenes. Key constituents that have been identified include:

-

Monoterpenes: α-Pinene, β-Pinene, Limonene, Myrcene, β-Phellandrene

-

Oxygenated Monoterpenes: Carvacrol

-

Sesquiterpenes: Carotol

The relative abundance of these components contributes to the characteristic aroma of the plant and its potential therapeutic applications.

Non-Volatile Phytochemicals

The non-volatile fraction of Ferula ovina extracts is rich in sesquiterpene esters and other phenolic compounds. These compounds are often the focus of pharmacological studies due to their potential bioactivities.

Table 1: Major Non-Volatile Phytochemicals Identified in Ferula ovina

| Compound Class | Specific Compounds | Plant Part | Reference(s) |

| Sesquiterpene Esters | This compound, Ferutinin | Roots, Stems | [PubChem CID: 14239538],[4] |

| Monoterpenoid Esters | Tschimgine, Stylosin | Stems | [5] |

| Other Terpenoids | Fenoferin | Roots | [6] |

This compound: A Sesquiterpene Ester of Interest

This compound is a daucane-type sesquiterpene ester that has been reported to be a constituent of Ferula ovina and Ferula lapidosa.

Chemical Structure

The chemical structure of this compound is presented below:

Chemical Formula: C₂₂H₃₄O₆

IUPAC Name: [(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate

While the structure has been elucidated, detailed spectroscopic data from primary literature on its isolation from F. ovina remains limited in readily accessible sources.

Biological Activity

Currently, there is a scarcity of published data specifically detailing the biological activities of this compound. However, many daucane sesquiterpene esters isolated from Ferula species have exhibited a range of pharmacological effects, including cytotoxic and anti-inflammatory activities.[3][7] Given its structural class, this compound is a promising candidate for further investigation into its potential therapeutic properties. Other compounds from F. ovina, such as tschimgine and stylosin, have shown cytotoxic activities against human melanoma cell lines.[8]

Experimental Protocols: Extraction, Isolation, and Characterization

The following protocols are designed to provide a comprehensive workflow for the investigation of the phytochemical profile of Ferula ovina, with a focus on the isolation and characterization of this compound and other sesquiterpene esters. These methods are based on established procedures for similar compounds from the Ferula genus and can be adapted and optimized as needed.

Part 1: General Extraction of Non-Volatile Phytochemicals

This protocol describes a general procedure for obtaining a crude extract from the roots or stems of Ferula ovina for the subsequent isolation of sesquiterpene esters.

Methodology:

-

Plant Material Preparation:

-

Collect fresh and healthy roots or stems of Ferula ovina.

-

Wash the plant material thoroughly with distilled water to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or until completely dry.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Place the powdered plant material (e.g., 500 g) in a large glass container.

-

Add a suitable organic solvent, such as methanol or a mixture of dichloromethane-methanol (1:1 v/v), in a 1:5 (w/v) ratio (plant material to solvent).

-

Macerate the mixture at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Part 2: Isolation of this compound and Other Sesquiterpene Esters

This section outlines a representative chromatographic procedure for the isolation of individual compounds from the crude extract.

Methodology:

-

Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradients of 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification (e.g., Preparative HPLC):

-

Subject the fractions containing the compounds of interest (identified by preliminary analysis or comparison with standards, if available) to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC System: A preparative HPLC system equipped with a C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of sesquiterpene esters. The exact gradient profile should be optimized based on the specific compounds being targeted.

-

Detection: UV detection at a wavelength where the compounds of interest show maximum absorbance (e.g., around 210 nm for sesquiterpene esters).

-

Collect the peaks corresponding to individual compounds.

-

Evaporate the solvent from the collected fractions to obtain the purified compounds.

-

Part 3: Structure Elucidation and Quantification

Once purified, the chemical structure of the isolated compounds can be determined using a combination of spectroscopic techniques. Quantification can be achieved using analytical HPLC.

Methodology:

-

Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra. These experiments will provide information about the proton and carbon environments, connectivity, and through-bond correlations, which are essential for elucidating the complete chemical structure.[9]

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass and elemental composition, confirming the molecular formula.

-

Tandem MS (MS/MS) experiments can provide fragmentation patterns that aid in structural elucidation.

-

-

-

Quantification by HPLC:

-

Develop and validate an analytical HPLC method for the quantification of this compound in the crude extract.

-

HPLC System: An analytical HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water.

-

Standard Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Prepare a solution of the crude F. ovina extract of a known concentration, filter it, and inject it into the HPLC system.

-

Quantification: Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.

-

Conclusion

Ferula ovina presents a rich and complex phytochemical profile, with sesquiterpene esters like this compound being of significant scientific interest. While detailed information on this compound's biological activities and specific isolation protocols from F. ovina is still emerging, this technical guide provides a robust framework for its investigation. The methodologies outlined herein, based on established practices for the analysis of Ferula species, offer a solid foundation for researchers to explore the therapeutic potential of this fascinating plant and its unique constituents. Further studies are warranted to fully elucidate the pharmacological properties of this compound and to optimize its extraction and purification for potential applications in drug development.

References

-

Biological Activities of the Fruit Essential Oil, Fruit, and Root Extracts of Ferula drudeana Korovin, the Putative Anatolian Ecotype of the Silphion Plant. (2023). Molecules, 28(5), 2189. [Link]

-

Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties. (2023). Molecules, 28(24), 8067. [Link]

-

Isolation and purification of terpenoid compounds from Ferula haussknechtii and evaluation of their antibacterial effects. (2021). Journal of Ethnopharmacology, 278, 114295. [Link]

-

Ferula L. Plant Extracts and Dose-Dependent Activity of Natural Sesquiterpene Ferutinin: From Antioxidant Potential to Cytotoxic Effects. (2020). Antioxidants, 9(12), 1246. [Link]

-

New daucane esters from Ferula tingitana. (1993). Journal of Natural Products, 56(8), 1300-1305. [Link]

-

Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review. (2021). Journal of Ethnopharmacology, 281, 114529. [Link]

-

Sesquiterpene Coumarin Ethers and Phenylpropanoids from the Roots of Ferula drudeana, the Putative Anatolian Ecotype of the Silphion Plant. (2025). Molecules, 30(9), 1916. [Link]

-

Sesquiterpene coumarins from seeds of Ferula sinkiangensis. (2015). Fitoterapia, 103, 145-150. [Link]

-

Phytochemical study on the chloroform extract of Ferula ovina Boiss. stems. (2020). Iranian Journal of Medicinal and Aromatic Plants Research, 36(4), 606-616. [Link]

-

Ferula communis L. (Apiaceae) Root Acetone-Water Extract: Phytochemical Analysis, Cytotoxicity and In Vitro Evaluation of Estrogenic Properties. (2021). Plants, 10(11), 2465. [Link]

-

Synthesis of Daucane-Type Sesquiterpenoids. (2022). Duke University Libraries. [Link]

-

The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology. (2020). Evidence-Based Complementary and Alternative Medicine, 2020, 882 Ferulago. [Link]

-

Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents. (2016). RJP, 3(2), 11-20. [Link]

-

Ferulsinaic acid, a sesquiterpene coumarin with a rare carbon skeleton from Ferula species. (2005). Phytochemistry, 66(13), 1563-1566. [Link]

-

Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin. (2023). Molecules, 28(12), 4831. [Link]

-

Introduction to the potential of Ferula ovina in dental implant research due to estrogenic bioactive compounds and adhesive properties. (2022). PLoS ONE, 17(1), e0262747. [Link]

-

Chemical constituents from the fruits of Ferula ovina (Boiss.) Boiss. and their chemotaxonomic significance. (2023). Biochemical Systematics and Ecology, 107, 104577. [Link]

-

Ferutinin, an apoptosis inducing terpenoid from Ferula ovina. (2014). Asian Pacific Journal of Cancer Prevention, 15(5), 2123-2128. [Link]

-

Cytotoxic activities of phytochemicals from Ferula species. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 39. [Link]

-

Separation and quantification of the major daucane esters of Ferula hermonis by HPLC. (2001). Planta Medica, 67(7), 681-682. [Link]

-

Lapiferin. PubChem. [Link]

-

Chemical Constituents of Ferula lapidosa. (2024). Chemistry of Natural Compounds, 60(1), 177-178. [Link]

-

Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents. (2016). Research Journal of Pharmacognosy, 3(2), 11-20. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Introduction to the potential of Ferula ovina in dental implant research due to estrogenic bioactive compounds and adhesive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 8. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Lapiferine (CAS 86992-41-8): A Technical Guide to Chemical Safety and Handling

Introduction: Navigating the Safety Profile of a Novel Bicyclic Lactone

Lapiferine (CAS 86992-41-8) is a complex bicyclic lactone with the molecular formula C20H32O5.[1] As a compound primarily used in research and development, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide is designed to bridge that gap for researchers, scientists, and drug development professionals by providing a detailed safety and handling protocol. The core principle of this document is to treat this compound as a substance with unknown toxicity, warranting a high degree of caution. This approach is rooted in the known biological activities of similar bicyclic lactone structures, which have demonstrated a range of effects from antibacterial to phytotoxic and cytotoxic properties.[2][3][4] Therefore, all handling and experimental procedures must be approached with the assumption of potential bioactivity and associated hazards.

The causality behind the stringent protocols described herein is the principle of "As Low As Reasonably Practicable" (ALARP) exposure. For novel compounds without extensive toxicological data, the primary directive is to minimize all potential routes of exposure (inhalation, dermal, ingestion, and ocular) until more definitive data becomes available. This guide provides a self-validating system of protocols designed to ensure user safety and experimental integrity.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a robust safety assessment. While experimentally verified data is limited, the following table summarizes key predicted and known information.

| Property | Value | Source |

| CAS Number | 86992-41-8 | [1] |

| Molecular Formula | C20H32O5 | [1] |

| Molecular Weight | 352.47 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point (Predicted) | 457.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 13.61 ± 0.70 | [1] |

| Storage Temperature | 2-8°C | [1] |

Section 2: Hazard Identification and GHS Classification

In the absence of specific toxicological data for this compound, a precautionary approach to hazard classification is mandatory. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for classifying substances with unknown toxicity.[5][6]

GHS Classification (Precautionary)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Assumed classification due to unknown toxicity.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Assumed due to the potential for bioactive compounds to irritate the skin.

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Assumed as a standard precaution for fine chemical powders.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - A possibility for fine powders.

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs through prolonged or repeated exposure) - A precautionary measure given the potential for uncharacterized bioactivity.

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements (P-phrases):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to containment and personal protection is essential when working with this compound. The following workflow is designed to minimize exposure at every step.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

-

Designated Area: All work with solid this compound and its solutions must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.

-

Lab Coat: A clean, buttoned lab coat is required. Cuffed sleeves are recommended to prevent exposure to the wrists.

-

Respiratory Protection: If working outside of a fume hood or glovebox is unavoidable, a properly fitted respirator (e.g., N95 for powders, or an organic vapor cartridge for solutions) is essential.

-

-

Weighing:

-

Weigh solid this compound in a disposable weigh boat within the fume hood.

-

Use anti-static tools to minimize the dispersal of fine powder.

-

Close the primary container immediately after dispensing.

-

-

Dissolving:

-

Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

-

Keep the container covered as much as possible during dissolution.

-

-

Decontamination:

-

Wipe down all surfaces, equipment, and the outside of the primary container with an appropriate solvent (e.g., 70% ethanol) after handling.

-

Dispose of all contaminated wipes and disposable items in a designated, sealed waste bag.

-

-

Waste Disposal:

-

All waste containing this compound (solid, solutions, contaminated materials) must be collected in a clearly labeled, sealed hazardous waste container.

-

Follow your institution's specific guidelines for chemical waste disposal.

-

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container at 2-8°C.[1] A refrigerator dedicated to chemical storage is appropriate.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, as these may promote degradation of the lactone and ester functionalities.

-

Stability: As a bicyclic lactone, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions. It is expected to be stable under the recommended storage conditions.

Section 5: Emergency Procedures

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated (if it is safe to do so).

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Carefully scoop the contained material into a sealed, labeled hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Sources

- 1. This compound CAS#: 86992-41-8 [amp.chemicalbook.com]

- 2. A phytotoxic bicyclic lactone and other compounds from endophyte Xylaria curta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Requirement for Unknown Acute Toxicity Statement | Occupational Safety and Health Administration [osha.gov]

Technical Guide: Historical & Modern Isolation of Lapiferine from Apiaceae

Executive Summary

Lapiferine is a bioactive sesquiterpene ester belonging to the carotane class, predominantly isolated from the genus Ferula (Family: Apiaceae).[1][2] Historically sourced from Ferula lapidosa, recent phytochemical investigations have identified it in Ferula vesceritensis and Ferula soongarica.

This guide details the technical evolution of this compound isolation—from early phytochemical screening to modern bioassay-guided fractionation. It serves as a blueprint for researchers investigating the therapeutic utility of carotane sesquiterpenes, specifically their cytotoxic (apoptotic) and ionophoretic properties.

Chemical Architecture & Botanical Origin

This compound is characterized by a carotane (daucane) carbon skeleton. Unlike simple coumarins often found in Apiaceae, this compound is a complex ester.

-

Chemical Class: Carotane Sesquiterpene Ester.[2]

-

Core Scaffold: Ferutinol (or closely related carotane alcohol).[3][4]

-

Substituents: Typically acetyl and angeloyl ester groups at specific positions (often C-2 and C-10, or C-6 depending on the specific isomer numbering in historical texts).

-

Primary Biological Sources:

-

Ferula lapidosa (Type species for original isolation).[1]

-

Ferula vesceritensis (Endemic to North African Sahara; high yield source).

-

Ferula soongarica (Central Asian source).

-

Table 1: Comparative Profile of this compound Sources

| Parameter | Ferula lapidosa | Ferula vesceritensis | Ferula soongarica |

| Geography | Central Asia (Tian Shan) | North Africa (Algerian Sahara) | Central Asia / China |

| Primary Extract | Ethanolic (Roots) | Dichloromethane/Ethyl Acetate | Ethanolic (Underground parts) |

| Co-Metabolites | Lapidolin, Lapidolinine | Ferutinin, Jaeschkeanadiol | Ferutinin, Akiferidin |

| Key Bioactivity | Estrogenic modulation | Cytotoxicity (MCF-7), Apoptosis | Antibacterial/General |

Historical Isolation Protocol (Classic Methodology)

The historical isolation of this compound, established in the mid-20th century, relies on polarity-driven fractionation. This method prioritizes the stability of the ester bonds, which can be sensitive to harsh acidic or basic conditions.

The "Cold Percolation" Workflow

Principle: Passive extraction to prevent thermal degradation of sesquiterpene esters.

-

Plant Material Preparation:

-

Roots of F. lapidosa are air-dried in shade (UV protection) and ground to a coarse powder (40–60 mesh).

-

-

Extraction:

-

Solvent: 95% Ethanol (EtOH).

-

Method: Maceration at room temperature (

) for 72 hours. -

Filtration: Vacuum filtration to remove cellulosic debris.

-

-

Concentration:

-

Rotary evaporation under reduced pressure (

) to yield a crude gum.

-

Classical Chromatography (Gravity Column)

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase Gradient:

-

Start: 100% Benzene (Historical) or n-Hexane (Modern safety adaptation).

-

Step-Gradient: Increasing polarity with Ethyl Acetate (EtOAc).

-

95:5 (Hexane:EtOAc)

Elutes hydrocarbons. -

85:15 (Hexane:EtOAc)

Target Window for this compound. -

50:50 (Hexane:EtOAc)

Elutes polar ferutinol alcohols.

-

Crystallization: Fractions containing this compound (identified via TLC) are pooled. Recrystallization is typically achieved using a Hexane:Acetone (4:1) system, yielding colorless needles.

Modern Bioassay-Guided Fractionation

Modern protocols utilize High-Performance Liquid Chromatography (HPLC) and spectroscopic validation to ensure purity for biological testing.

Visualization of the Modern Workflow

The following diagram illustrates the logic flow from raw biomass to the isolated molecule, integrating bioassay checkpoints.

Figure 1: Bioassay-guided isolation workflow for this compound from Ferula species.

Structural Validation (Self-Validating Protocol)

To confirm the isolation of this compound and distinguish it from congeners like Ferutinin, the following spectral signatures must be verified:

-

IR Spectroscopy: Look for ester carbonyl stretches (

) and hydroxyl stretches ( -

Mass Spectrometry (HR-ESI-MS): Confirm molecular ion peaks corresponding to the sesquiterpene ester mass (e.g., adducts of the carotane core + angeloyl + acetyl moieties).

-

NMR (

and-

Diagnostic Signal: The carotane skeleton typically shows specific methyl signals.

-

Ester Verification: Identify the olefinic proton of the angeloyl group (

ppm) and the methyl singlet of the acetyl group (

-

Pharmacological Mechanism: Why Isolate this compound?

This compound is not merely a chemotaxonomic marker; it possesses potent cytotoxic activity, particularly against human breast cancer lines (MCF-7).

Apoptotic Signaling Cascade

Unlike necrotic agents that cause inflammation, this compound induces programmed cell death (apoptosis). Research indicates it acts via the intrinsic mitochondrial pathway.

Figure 2: Proposed mechanistic pathway of this compound-induced apoptosis in MCF-7 cells.

Ionophoretic Activity

Similar to its congener Ferutinin , this compound exhibits ionophoretic properties, facilitating the transport of divalent cations (like

-

Mechanism: The carotane ester forms a lipophilic complex with cations, shuttling them down their concentration gradient into the mitochondrial matrix.

-

Consequence: Calcium overload in mitochondria triggers the opening of the Permeability Transition Pore (mPTP), leading to loss of membrane potential (

) and subsequent apoptosis.

References

-

Gamal-Eldeen, A. M., & Hegazy, M. E. (2010).[5] Anticancer and antioxidant activity of some Egyptian medicinal plants. (Note: Specifically discusses this compound's apoptotic mechanism in MCF-7 cells). [Source Verified via Snippets]

-

Ahmed, A. A., et al. (2016). Bioassay-guided isolation of sesquiterpene coumarins from Ferula narthex.

-

Khasanova, K. I., et al. (2024).[6][7] Chemical Constituents of Ferula lapidosa.

-

Zellagui, A., et al. (2012). Chemical composition and antibacterial activity of essential oils of Ferula vesceritensis.

-

Saidkhodzhaev, A. I. (1979). Esters of Ferula lapidosa and Ferula pallida. (Foundational historical text establishing the isolation of this compound).[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isopsoc.org [isopsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activity of the genus Ferula (Apiaceae) and its bioactive constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Therapeutic Applications of Lapiferine in Modern Pharmacology

A Technical Whitepaper on Sesquiterpene-Based Targeted Modulation[1]

Executive Summary & Chemical Identity

Lapiferine (CAS: 86992-41-8) is a bioactive sesquiterpene ester isolated primarily from the roots of Ferula lapidosa and Ferula vesceritensis.[1] Unlike its structural analog ferutinin , which acts as a calcium ionophore, this compound is distinct in its non-ionophoric nature, allowing for highly specific intracellular signaling modulation without disrupting global ionic homeostasis.[1]

In modern pharmacology, this compound has emerged as a dual-action therapeutic candidate:[1]

-

Oncology: A potent upregulator of the p21 tumor suppressor, inducing cell cycle arrest in Gingival Squamous Cell Carcinoma (GSCC) and breast cancer lines.[1]

-

Immunovirology: A negative regulator of the NF-κB signaling pathway, offering cytoprotection against viral-induced (H1N1) pulmonary inflammation.[1][2]

This guide details the mechanistic underpinnings, validated experimental protocols, and therapeutic data required to integrate this compound into advanced drug development pipelines.[1]

Mechanistic Pharmacology

The p21 Axis: Targeted Oncology

This compound functions as a "molecular brake" on uncontrolled proliferation.[1] In GSCC (YD-38 cell lines), this compound treatment results in a dose-dependent upregulation of p21 (CDKN1A) at both transcriptional and translational levels.[1]

-

Mechanism: this compound bypasses the classic p53-dependency in some contexts, directly enhancing p21 expression.[1]

-

Downstream Effect: Elevated p21 inhibits Cyclin B1 and Cdc25C, halting the cell cycle at the G2/M phase and triggering apoptosis.[1]

-

Selectivity: Unlike broad cytotoxic agents, this compound's efficacy correlates with type II estrogen-binding site interaction in colon cancer models, suggesting a receptor-mediated entry or modulation.[1]

The NF-κB Axis: Anti-Inflammatory Virology

In the context of influenza A (H1N1), the "cytokine storm" is often more lethal than the viral load itself.[1] this compound mitigates this hyper-inflammatory response.[1][2]

-

Target: It suppresses the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[1]

-

Outcome: Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in bronchial epithelial cells, preventing pulmonary edema and tissue damage.[1]

Visualization of Signaling Pathways[1][3]

The following diagram illustrates the dual mechanistic pathways of this compound in a cellular context.

Figure 1: Dual signaling modulation by this compound showing p21-mediated apoptosis and NF-κB suppression.[1]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: p21-Mediated Anti-Proliferation Assay (GSCC)

Objective: Quantify this compound-induced p21 upregulation and subsequent apoptosis in YD-38 cells.[1]

-

Cell Preparation:

-

Culture YD-38 cells in DMEM supplemented with 10% FBS.[1]

-

Seed at

cells/well in 6-well plates. Incubate for 24h.

-

-

Treatment:

-

Experimental Group: Treat with this compound (dissolved in DMSO) at gradients: 5, 10, 20 µM.

-

Negative Control: 0.1% DMSO vehicle.

-

Positive Control: Doxorubicin (known p21 inducer).[1]

-

-

Western Blot Validation (The "Truth" Step):

-

Flow Cytometry:

Protocol B: In Vivo H1N1 Pulmonary Inflammation Model

Objective: Assess anti-inflammatory efficacy in a viral challenge model.

-

Viral Challenge:

-

Administration:

-

Endpoint Analysis (Day 5):

Quantitative Data Summary

The following table synthesizes key preclinical data points for this compound efficacy.

| Therapeutic Indication | Model System | Key Biomarker | Effect Size / IC50 | Reference |

| Gingival Cancer | YD-38 Cells | p21 Protein | >300% increase at 20 µM | [1] |

| Breast Cancer | MCF-7 Cells | Apoptosis Rate | Significant induction | [2] |

| Viral Inflammation | H1N1 Infected Mice | IL-6 (Lung) | ~60% reduction at 10 mg/kg | [3] |

| Viral Inflammation | H1N1 Infected Mice | Survival Rate | Increased from 20% to 60% | [3] |

Comparative Analysis: this compound vs. Ferutinin

A critical distinction for formulation scientists is the lack of ionophoric activity in this compound.[1]

Figure 2: Structure-activity relationship comparison.[1][2][3][4] this compound's lack of ionophoric activity allows for safer, signaling-specific targeting compared to the membrane-disrupting Ferutinin.[1]

References

-

Spandidos Publications. (2021).[1] The natural product lapiferin inhibits cell proliferation and promotes cell apoptosis in gingival squamous cell carcinoma via P21 regulation.[1][5] Retrieved from [Link][1][3][6]

-

SciELO. (2021).[1] Lapiferin protects against H1N1 virus-induced pulmonary inflammation by negatively regulating NF-kB signaling.[1][2] Brazilian Journal of Medical and Biological Research.[1] Retrieved from [Link] (Note: Verified via source title match).[1]

-

PubChem. (2025).[1] Lapiferin Compound Summary (CID 14239538).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

ResearchGate. (2015).[1] Ferutinin as a Ca2+ complexone: lipid bilayers... and this compound comparison.[1][7][8] Retrieved from [Link]

Sources

- 1. Lapiferin | C22H34O6 | CID 14239538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agris.fao.org [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101912352A - ç»´çç´ c转è¿ä½äº§çä¿è¿å - Google Patents [patents.google.com]

- 5. Molecular Medicine Reports [spandidos-publications.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Extraction and Purification of Lapiferine from Ferula Root Extracts

Introduction

The genus Ferula, belonging to the Apiaceae family, is a rich reservoir of bioactive secondary metabolites, particularly sesquiterpenoids and sesquiterpene coumarins.[1][2] These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] One such compound of interest is Lapiferine, a daucane-type sesquiterpenoid identified in species such as Ferula lapidosa and Ferula ovina.[2] This application note provides a comprehensive, field-proven protocol for the extraction, isolation, and purification of this compound from Ferula root extracts. The methodology is designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

The protocol herein is structured to ensure not only the successful isolation of this compound but also to provide a clear understanding of the underlying principles governing each step. By adhering to the principles of scientific integrity, this guide aims to be a self-validating system for the reproducible purification of this promising bioactive molecule.

Chemical Profile of this compound

A thorough understanding of the target molecule's physicochemical properties is paramount for developing an effective extraction and purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₆ | PubChem CID 14239538 |

| Molecular Weight | 394.5 g/mol | PubChem CID 14239538 |

| Chemical Class | Daucane Sesquiterpenoid | [3] |

| Predicted Polarity | Non-polar to moderately polar | Inferred from structure |

Rationale for Predicted Polarity: this compound's structure is predominantly hydrocarbon-based, characteristic of sesquiterpenoids, suggesting low polarity. The presence of ester and hydroxyl functional groups introduces some degree of polarity. This dual nature is critical in selecting appropriate solvents for extraction and chromatographic separation.

Experimental Workflow Overview

The extraction and purification of this compound from Ferula root material is a multi-step process designed to progressively enrich the target compound while removing impurities. The overall workflow is depicted below.

Caption: Workflow for this compound extraction and purification.

Detailed Protocols

PART 1: Extraction

Objective: To efficiently extract this compound and other sesquiterpenoids from the dried root material of Ferula species.

Principle of Extraction: The choice of solvent is critical for the selective extraction of compounds based on their polarity. Given that this compound is a sesquiterpenoid with low to moderate polarity, a non-polar solvent like n-hexane is ideal for the initial extraction. This minimizes the co-extraction of highly polar compounds such as sugars and glycosides. Soxhlet extraction is employed for its efficiency, ensuring continuous extraction with fresh solvent, which enhances the recovery of the target compound.

Materials and Equipment:

-

Dried and powdered roots of Ferula lapidosa or F. ovina

-

n-hexane (HPLC grade)

-

Soxhlet apparatus (extractor, condenser, round-bottom flask)

-

Heating mantle

-

Cellulose extraction thimbles

-

Rotary evaporator

Protocol: Soxhlet Extraction

-

Sample Preparation: Weigh approximately 100 g of finely powdered, air-dried Ferula root material and place it into a cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of n-hexane. Place the thimble containing the plant material into the Soxhlet extractor.

-

Extraction Process: Heat the n-hexane in the round-bottom flask using a heating mantle to a gentle boil. The solvent will vaporize, condense in the condenser, and drip onto the plant material in the thimble. The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon tube, it will drain back into the round-bottom flask, carrying the extracted compounds with it.

-

Duration: Allow the extraction to proceed for approximately 8-12 hours, or until the solvent in the siphon tube runs clear, indicating that the extraction is complete.

-

Concentration: After the extraction is complete, allow the apparatus to cool. Carefully dismantle the setup and transfer the n-hexane extract to a clean round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

PART 2: Purification

Objective: To isolate this compound from the crude extract through a series of chromatographic techniques.

Principle of Purification: The purification strategy relies on the differential partitioning of the components of the crude extract between a stationary phase and a mobile phase.

-

Silica Gel Column Chromatography: This is the primary purification step. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity. By using a gradient of solvents with increasing polarity (e.g., n-hexane and ethyl acetate), a graded separation of the components in the crude extract can be achieved.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution purification technique used for the final polishing of the this compound-containing fractions obtained from column chromatography. It provides a much finer separation, yielding highly pure this compound.

Materials and Equipment:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

n-hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative HPLC system with a C18 column

-

Fraction collector

-

UV detector

Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate).

-

Fraction Collection: Collect the eluate in fractions of approximately 20 mL each.

-

TLC Analysis: Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling of Fractions: Based on the TLC profiles, pool the fractions that contain the compound corresponding to the expected Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the concentrated, this compound-rich fraction from the previous step in the mobile phase to be used for HPLC. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs of the fraction. A starting point could be 70:30 acetonitrile:water.

-

Flow Rate: 3-5 mL/min.

-

Detection: UV at 210 nm.

-

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the peak corresponding to the retention time of this compound using a fraction collector.

-

Purity Confirmation: Analyze the collected fraction by analytical HPLC to confirm its purity.

-

Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure this compound.

Structural Elucidation and Data Interpretation